molecular formula C5H11N3Si B101317 Trimethyl(1,2,4-triazol-4-yl)silane CAS No. 18827-14-0

Trimethyl(1,2,4-triazol-4-yl)silane

Cat. No. B101317
CAS RN: 18827-14-0
M. Wt: 141.25 g/mol
InChI Key: YXIMDWIDDDTNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(1,2,4-triazol-4-yl)silane, also known as TTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TTS belongs to the family of organosilicon compounds and is widely used in various fields, including materials science, organic chemistry, and biochemistry.

Mechanism Of Action

Trimethyl(1,2,4-triazol-4-yl)silane is a silicon-containing compound that has a unique mechanism of action. Trimethyl(1,2,4-triazol-4-yl)silane can undergo hydrolysis in the presence of water to form silanol and 1,2,4-triazole. The silanol can then react with other silanol molecules to form a network of silicon-oxygen bonds, leading to the formation of various silicon-containing materials.

Biochemical And Physiological Effects

Trimethyl(1,2,4-triazol-4-yl)silane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trimethyl(1,2,4-triazol-4-yl)silane can induce cytotoxicity in cancer cells, suggesting its potential as an anticancer agent. Trimethyl(1,2,4-triazol-4-yl)silane has also been shown to exhibit antifungal activity against various fungal species.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Trimethyl(1,2,4-triazol-4-yl)silane is its unique properties, which make it a versatile reagent for various applications. Trimethyl(1,2,4-triazol-4-yl)silane is also relatively easy to synthesize and handle, making it an ideal reagent for lab experiments. However, Trimethyl(1,2,4-triazol-4-yl)silane has some limitations, including its high reactivity with water and air, which can lead to the formation of unwanted byproducts. Trimethyl(1,2,4-triazol-4-yl)silane can also be expensive, limiting its use in some experiments.

Future Directions

There are several future directions for the study of Trimethyl(1,2,4-triazol-4-yl)silane. One of the primary directions is the development of new synthetic methods for Trimethyl(1,2,4-triazol-4-yl)silane that are more efficient and cost-effective. Another direction is the study of Trimethyl(1,2,4-triazol-4-yl)silane's potential as an anticancer agent and its mechanism of action. Further studies are also needed to explore Trimethyl(1,2,4-triazol-4-yl)silane's potential as an antifungal agent and its effects on various fungal species.

Synthesis Methods

The synthesis of Trimethyl(1,2,4-triazol-4-yl)silane involves the reaction between 1,2,4-triazole and trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or tetrahydrofuran. The reaction yields Trimethyl(1,2,4-triazol-4-yl)silane as a colorless liquid with a boiling point of 131-133°C.

Scientific Research Applications

Trimethyl(1,2,4-triazol-4-yl)silane has been extensively used in scientific research due to its unique properties. One of the primary applications of Trimethyl(1,2,4-triazol-4-yl)silane is in the field of materials science, where it is used as a precursor for the synthesis of various silicon-containing materials, such as silicon carbide and silicon nitride. Trimethyl(1,2,4-triazol-4-yl)silane is also used in organic chemistry as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and amino acids.

properties

CAS RN

18827-14-0

Product Name

Trimethyl(1,2,4-triazol-4-yl)silane

Molecular Formula

C5H11N3Si

Molecular Weight

141.25 g/mol

IUPAC Name

trimethyl(1,2,4-triazol-4-yl)silane

InChI

InChI=1S/C5H11N3Si/c1-9(2,3)8-4-6-7-5-8/h4-5H,1-3H3

InChI Key

YXIMDWIDDDTNPG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N1C=NN=C1

Canonical SMILES

C[Si](C)(C)N1C=NN=C1

synonyms

4H-1,2,4-Triazole,4-(trimethylsilyl)-(7CI,8CI,9CI)

Origin of Product

United States

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